molecular formula C19H21N3O7S B10878986 (3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10878986
M. Wt: 435.5 g/mol
InChI Key: MKMMUMXVBQVINS-UHFFFAOYSA-N
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Description

(3,5-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a nitrophenylsulfonyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-nitrophenylsulfonylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used

Properties

Molecular Formula

C19H21N3O7S

Molecular Weight

435.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H21N3O7S/c1-28-16-11-14(12-17(13-16)29-2)19(23)20-7-9-21(10-8-20)30(26,27)18-5-3-15(4-6-18)22(24)25/h3-6,11-13H,7-10H2,1-2H3

InChI Key

MKMMUMXVBQVINS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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